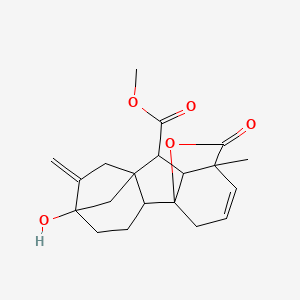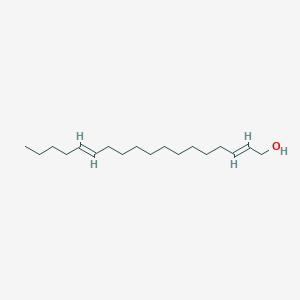
E,E-2,13-Octadecadien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E,E-2,13-Octadecadien-1-ol: is an organic compound with the molecular formula C18H34O and a molecular weight of 266.4620 g/mol . It is a long-chain unsaturated alcohol with two double bonds located at the 2nd and 13th carbon positions. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: E,E-2,13-Octadecadien-1-ol can be synthesized through various methods, including:
Reduction of corresponding aldehydes or ketones: This method involves the reduction of E,E-2,13-octadecadienal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Alcohol etherification reactions: This involves the etherification of corresponding olefinic aldehydes or ketones to produce the desired alcohol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: E,E-2,13-Octadecadien-1-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Various reagents depending on the desired substitution
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids
Reduction: Saturated alcohols
Substitution: Compounds with substituted functional groups
Scientific Research Applications
E,E-2,13-Octadecadien-1-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of E,E-2,13-Octadecadien-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a pheromone by binding to olfactory receptors in insects, triggering specific behavioral responses . The exact molecular targets and pathways involved in its action are still under investigation .
Comparison with Similar Compounds
E,E-2,13-Octadecadien-1-ol can be compared with other similar compounds, such as:
- E,Z-2,13-Octadecadien-1-ol
- Z,E-2,13-Octadecadien-1-ol
- Z,Z-2,13-Octadecadien-1-ol
- E,E-2,13-Octadecadien-1-yl acetate
Uniqueness: this compound is unique due to its specific double bond configuration (E,E) and its applications in various fields. The presence of two double bonds at specific positions contributes to its distinct chemical and physical properties .
Properties
CAS No. |
136498-36-7 |
|---|---|
Molecular Formula |
C18H34O |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
(2E,13E)-octadeca-2,13-dien-1-ol |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,16-17,19H,2-4,7-15,18H2,1H3/b6-5+,17-16+ |
InChI Key |
YCOMGIOWVNOOBC-JNHUCFJMSA-N |
Isomeric SMILES |
CCCC/C=C/CCCCCCCCC/C=C/CO |
Canonical SMILES |
CCCCC=CCCCCCCCCCC=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-pentylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12286028.png)
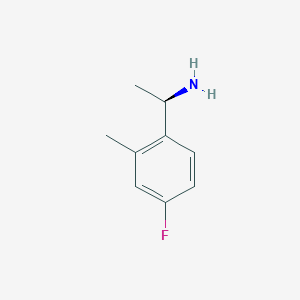
![12-Bromo-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12286043.png)
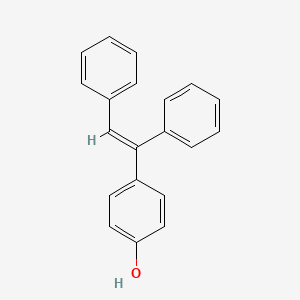

![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B12286069.png)
![3-Amino-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12286072.png)
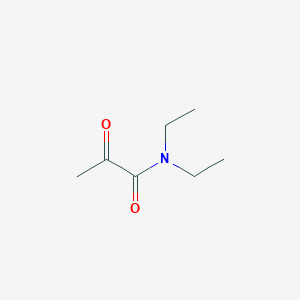
![[1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]boronic acid](/img/structure/B12286090.png)
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12286096.png)
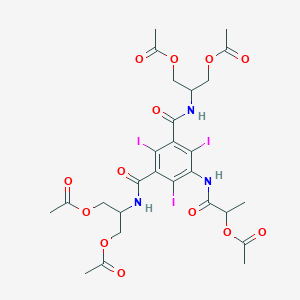
![Tert-butyl 5-hydroxy-5-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12286103.png)
![Hydroxylamine,O-[(5-methyl-2-pyrazinyl)methyl]-](/img/structure/B12286105.png)
